molecular formula C16H17N3 B11408916 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11408916
M. Wt: 251.33 g/mol
InChI Key: GWSINTHLAPGRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is a chemical compound with a complex structure that includes a benzimidazole core substituted with a methyl group and a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine typically involves the reaction of 1-methylbenzimidazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, in the presence of bases like potassium carbonate; in solvents such as DMF or acetonitrile.

Major Products:

    Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes and leading to therapeutic effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which serves as the core structure for many derivatives.

    2-Methylbenzimidazole: A derivative with a similar structure but lacking the 1-methyl and 2-methylbenzyl substitutions.

    1-Methylbenzimidazole: Another derivative with only the 1-methyl substitution.

Uniqueness: 1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 1-methyl and 2-methylbenzyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

GWSINTHLAPGRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.